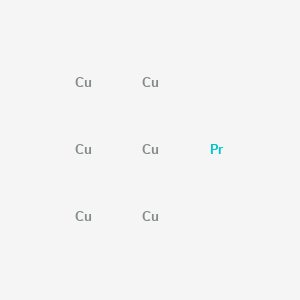
Copper--praseodymium (6/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–praseodymium (6/1) is an intermetallic compound consisting of copper and praseodymium in a 6:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. The combination of copper’s excellent electrical conductivity and praseodymium’s unique magnetic and catalytic properties makes this compound particularly valuable for advanced technological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of copper–praseodymium (6/1) typically involves high-temperature solid-state reactions. One common method is the co-reduction of praseodymium (III) and copper (II) ions in a molten salt medium, such as lithium chloride-potassium chloride melts. The reaction conditions often include temperatures ranging from 773 to 923 K and the use of cyclic voltammetry and square wave voltammetry to monitor the reduction process .
Industrial Production Methods: In industrial settings, the production of copper–praseodymium (6/1) may involve electrochemical deposition techniques. This process includes the electrodeposition of praseodymium on a copper electrode in a molten salt medium. The electrochemical behavior of praseodymium (III) on copper electrodes is studied to optimize the extraction efficiency, which can reach up to 99.81% under specific conditions .
Análisis De Reacciones Químicas
Types of Reactions: Copper–praseodymium (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in the electrochemical reduction of carbon dioxide in solid oxide electrolysis cells .
Common Reagents and Conditions: Common reagents used in reactions involving copper–praseodymium (6/1) include carbon dioxide, hydrogen, and various electrolytes. The reaction conditions often involve high temperatures and controlled atmospheres to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from reactions involving copper–praseodymium (6/1) depend on the specific reaction conditions. For example, in the reduction of carbon dioxide, the primary product is carbon monoxide .
Aplicaciones Científicas De Investigación
Copper–praseodymium (6/1) has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various chemical reactions, including the reduction of carbon dioxide and the oxidation of soot
Biology: Research is ongoing to explore the potential biological applications of copper–praseodymium (6/1), particularly in the field of bioinorganic chemistry.
Mecanismo De Acción
The mechanism by which copper–praseodymium (6/1) exerts its effects involves several molecular targets and pathways:
Electrochemical Reduction: The compound facilitates the reduction of carbon dioxide to carbon monoxide by providing active sites for the reaction and enhancing the transport of oxygen anions.
Catalytic Activity: The presence of praseodymium in the compound reduces the band gap, contributing to enhanced electronic conduction and catalytic activity.
Copper Homeostasis: In biological systems, copper–praseodymium (6/1) may influence copper homeostasis and related cellular processes, potentially impacting conditions such as atherosclerosis.
Comparación Con Compuestos Similares
Copper–praseodymium (6/1) can be compared with other similar compounds, such as:
Copper-doped ceria: Similar to copper–praseodymium (6/1), copper-doped ceria is used in catalysis and electrochemical applications.
Praseodymium-doped ferrites: These compounds are used in photocatalysis and magnetic applications.
Other praseodymium intermetallics: Compounds like praseodymium-nickel and praseodymium-aluminum intermetallics exhibit unique magnetic and catalytic properties.
The uniqueness of copper–praseodymium (6/1) lies in its combination of copper’s electrical conductivity and praseodymium’s catalytic and magnetic properties, making it a versatile compound for various advanced applications.
Propiedades
Número CAS |
12507-16-3 |
|---|---|
Fórmula molecular |
Cu6Pr |
Peso molecular |
522.2 g/mol |
Nombre IUPAC |
copper;praseodymium |
InChI |
InChI=1S/6Cu.Pr |
Clave InChI |
GQNDJROTQVGRJW-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















